5-Benzyl-1-(2-methylpropyl)-1,3,5-triazinane-2-thione
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Overview
Description
5-Benzyl-1-(2-methylpropyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes This compound is characterized by the presence of a triazinane ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-(2-methylpropyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde. One common method includes the following steps:
Reaction of Benzylamine and 2-Methylpropylamine: Benzylamine and 2-methylpropylamine are reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbamate salts.
Cyclization: The dithiocarbamate salts are then cyclized with formaldehyde under acidic conditions to form the triazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-(2-methylpropyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The benzyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Benzyl-1-(2-methylpropyl)-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Benzyl-1-(2-methylpropyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazinane-2-thione: A simpler analog without the benzyl and 2-methylpropyl groups.
5-Benzyl-1,3,5-triazinane-2-thione: Similar structure but lacks the 2-methylpropyl group.
1-(2-Methylpropyl)-1,3,5-triazinane-2-thione: Similar structure but lacks the benzyl group.
Uniqueness
5-Benzyl-1-(2-methylpropyl)-1,3,5-triazinane-2-thione is unique due to the presence of both benzyl and 2-methylpropyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups with the triazinane ring enhances its reactivity and makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
4851-73-4 |
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Molecular Formula |
C14H21N3S |
Molecular Weight |
263.40 g/mol |
IUPAC Name |
5-benzyl-1-(2-methylpropyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C14H21N3S/c1-12(2)8-17-11-16(10-15-14(17)18)9-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,15,18) |
InChI Key |
OTCIMHQAJPECAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CN(CNC1=S)CC2=CC=CC=C2 |
Origin of Product |
United States |
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